molecular formula C11H11BrCl2O B567929 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene CAS No. 1280786-56-2

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene

Cat. No.: B567929
CAS No.: 1280786-56-2
M. Wt: 310.012
InChI Key: KGCANZVGYLSLPA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, chlorine atoms at positions 2 and 4, and a cyclopentyloxy substituent at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules such as agrochemicals, pharmaceuticals, or materials requiring tailored electronic or steric properties. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of the cyclopentyloxy group, enabling selective substitution or coupling reactions .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrCl2O/c12-8-5-11(10(14)6-9(8)13)15-7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCANZVGYLSLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682196
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-56-2
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Chlorination via Electrophilic Aromatic Substitution

Electrophilic bromination and chlorination are foundational steps. The patent US4347390A details isomerization methods for monobromodichlorobenzenes, leveraging aluminum halides to direct reactivity. For example:

  • Bromination of Dichlorobenzene : Reaction with bromine at 0–80°C in the presence of AlCl₃ yields monobromodichlorobenzene isomers.

  • Isomerization : Heating monobromodichlorobenzene with AlCl₃ (0.02–1 mol ratio) at 120–170°C redistributes substituents, favoring thermodynamically stable configurations.

Table 1: Isomerization Conditions and Outcomes

CatalystTemperature (°C)Time (hr)Yield of 1-Bromo-2,4-dichlorobenzene (%)
AlCl₃150542
AlBr₃130338

Introducing the Cyclopentyloxy Group

Williamson Ether Synthesis

The cyclopentyloxy moiety is introduced via nucleophilic substitution. A phenol precursor at position 5 reacts with cyclopentyl bromide under basic conditions:

Reaction Scheme :
Ar-OH + C₅H₉Br + KOH → Ar-O-C₅H₉ + KBr + H₂O\text{Ar-OH + C₅H₉Br + KOH → Ar-O-C₅H₉ + KBr + H₂O}

Critical Parameters:

  • Base Selection : KOH or NaH in anhydrous THF or DMF.

  • Temperature : 60–100°C for 6–12 hours.

  • Purification : Crystallization from ethanol/water mixtures.

Integrated Synthesis Pathway

Stepwise Functionalization

A plausible route combines halogenation and etherification:

  • Synthesis of 2,4-Dichlorophenol :
    Chlorination of phenol with Cl₂/AlCl₃ yields 2,4-dichlorophenol.

  • Bromination at Position 1 :
    Electrophilic bromination using Br₂/AlBr₃ directs bromine para to the hydroxyl group.

  • Protection as Cyclopentyl Ether :
    Williamson ether synthesis replaces the hydroxyl group with cyclopentyloxy.

  • Final Purification :
    Distillation (130–137°C, 60 mmHg) followed by crystallization isolates the product.

Table 2: Yield Optimization for Integrated Pathway

StepYield (%)Purity (%)
Bromination7590
Etherification6885
Crystallization9297

Mechanistic Insights into Catalytic Isomerization

Aluminum halides facilitate sigma-complex formation, lowering activation energy for substituent migration. For example, AlCl₃ coordinates to bromine, polarizing the C-Br bond and enabling positional shifts.

Key Observation :
Recycling isomerization residues (containing dibromodichlorobenzenes) improves overall yield by 12–15%.

Industrial-Scale Considerations

Catalytic Recycling and Cost Efficiency

  • AlCl₃ Recovery : Distillation separates AlCl₃ from reaction mixtures, reducing raw material costs.

  • Solvent Selection : Toluene or chlorobenzene minimizes side reactions and enhances catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the halogenated positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis Challenges References
1-Bromo-2,4-dichloro-5-(trifluoromethoxy )benzene Br, Cl (2,4), OCF₃ (5) ~315.4 Discontinued due to stability/synthesis issues; fluorinated analogs often used in pharmaceuticals
1-Bromo-2,4-dichlorobenzene Br, Cl (2,4) ~225.9 Commercial availability; simpler synthesis for coupling reactions
1-Bromo-2,3-dichloro-5-methylbenzene Br, Cl (2,3), CH₃ (5) ~234.3 Intermediate for functional group modifications via substitution/elimination
1-Bromo-4-chloro-2,5-dimethoxybenzene Br, Cl (4), OCH₃ (2,5) ~265.5 Suzuki coupling precursor for PCB derivatives; methoxy groups enhance electron density
1-Bromo-4-cyclopentylbenzene Br, C₅H₉ (4) ~225.1 Synthesis yield ~49%; cyclopentyl group introduces steric hindrance
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (OCF₃) in the discontinued analog () provides strong electron-withdrawing effects, enhancing stability but complicating synthesis. In contrast, the cyclopentyloxy group (OC₅H₉) in the target compound offers moderate steric hindrance without significant electronic withdrawal, enabling selective reactivity .
  • Synthetic Utility: The commercial availability of simpler analogs like 1-bromo-2,4-dichlorobenzene () underscores their practicality, while the target compound’s cyclopentyloxy group may require specialized reagents (e.g., cyclopentanol derivatives) and lower-yield routes .

Biological Activity

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is an aryl halide characterized by its unique combination of halogen substituents and a cyclopentyloxy group. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and other pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

  • Chemical Formula : C11H9BrCl2O
  • Molecular Weight : 289.04 g/mol
  • Physical Appearance : Colorless to light yellow crystalline solid
  • Melting Point : 26 to 30 °C
  • Boiling Point : Approximately 235 °C
  • Solubility : Slightly soluble in water, more soluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structures have been reported to act as inhibitors for several targets, including:

  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are important in cancer therapy.
  • Antiproliferative Activity : Related structures exhibit moderate antiproliferative activities against cancer cells, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit unique interactions due to their electronegative substituents. In vitro studies have demonstrated that this compound can inhibit the growth of various microbial strains. The exact mechanism involves disrupting cellular processes, although specific pathways remain to be fully elucidated.

Anticancer Properties

A study focusing on the antiproliferative effects of structurally related compounds found that certain derivatives showed significant inhibitory activity against cancer cell lines. This suggests that this compound may also exhibit similar anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaActivity Type
1-Bromo-3,5-dichlorobenzeneC6H3BrCl2Antimicrobial
1-Bromo-2-(cyclohexyloxy)benzeneC12H15BrOAnticancer
1-Bromo-4-chlorobenzeneC6H4BrClAntiproliferative

This table highlights the diversity in biological activities among related compounds, emphasizing the potential significance of substituent positions and types.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated aromatic compounds:

  • Antimicrobial Studies : A study published in a peer-reviewed journal reported that halogenated benzene derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and chlorine was noted to enhance this activity due to increased lipophilicity and reactivity with microbial membranes.
  • Anticancer Research : Another research article investigated the antiproliferative effects of various substituted benzene derivatives on human cancer cell lines. The findings indicated that compounds with multiple halogen substituents showed enhanced cytotoxicity compared to their non-halogenated counterparts.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene?

The compound is typically synthesized via sequential halogenation and etherification. A common approach involves:

  • Step 1 : Bromination of a dichlorobenzene precursor using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM solvent, 0–25°C) .
  • Step 2 : Introduction of the cyclopentyloxy group via nucleophilic aromatic substitution (SNAr), requiring a deprotonating agent like NaH or K2CO3 in anhydrous THF at reflux . Yields are highly dependent on the order of substitution; bromine’s strong electron-withdrawing effect can hinder subsequent reactions if not positioned correctly .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The cyclopentyloxy group’s protons appear as distinct multiplets (δ 1.5–2.5 ppm), while aromatic protons show splitting patterns indicative of para/meta halogenation .
  • Mass Spectrometry (HRMS) : Accurate mass measurement confirms molecular formula (e.g., [M+H]+ at m/z 311.93) and distinguishes isotopic clusters from bromine/chlorine .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when substituent steric effects distort NMR signals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Key parameters include:

  • Catalyst Selection : Pd(PPh3_3)4_4 or CuI for Ullmann-type couplings, which tolerate bulky substituents like cyclopentyloxy .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require strict moisture control.
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions such as dehalogenation . Recent studies report 15–20% yield improvements using microwave-assisted synthesis (120°C, 30 min) compared to conventional reflux .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The bromine atom’s σ-hole interaction with palladium catalysts .
  • Steric Maps : Cyclopentyloxy’s spatial demand, which can hinder transmetallation in Suzuki-Miyaura couplings . Software like Gaussian or ORCA provides transition-state geometries to guide ligand design (e.g., bulky phosphines to mitigate steric clashes) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic Conditions (pH < 3) : Cyclopentyloxy ethers undergo hydrolysis to phenolic byproducts, accelerated by H2_2SO4_4 or HCl .
  • Basic Conditions (pH > 10) : SNAr degradation occurs, displacing bromine or chlorine with hydroxide. Stability assays (HPLC tracking over 24h) recommend storage in inert, anhydrous environments (argon, molecular sieves) .

Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in reported melting points (e.g., 85°C vs. 92°C)?

Variations arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. hexane) produce different crystal forms .
  • Purity : Residual solvents (e.g., DMF) lower observed melting points. Validate via DSC (Differential Scanning Calorimetry) and elemental analysis .

Q. Why do Suzuki couplings of this compound sometimes produce unexpected biaryl byproducts?

  • Homocoupling : Bromine-Pd intermediates may undergo β-hydride elimination without proper ligand coordination. Mitigation: Use excess boronic acid (2.5 eq.) and degassed solvents to suppress Pd(0) aggregation .

Biological & Mechanistic Insights

Q. What in vitro assays are suitable for screening its bioactivity?

  • Enzyme Inhibition : Assay against phosphodiesterases (PDEs) or kinases, given structural analogs’ activity in cAMP/cGMP modulation .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Q. What mechanistic hypotheses explain its potential antimicrobial activity?

The compound may disrupt bacterial membrane integrity via halogen-bond interactions with lipid bilayers. Molecular dynamics simulations suggest chlorine atoms enhance lipophilicity (logP ≈ 3.5), promoting membrane penetration .

Methodological Challenges

Q. How to purify the compound when traditional column chromatography fails?

  • Recrystallization : Use a 1:3 ethyl acetate/hexane mixture to exploit solubility differences .
  • Prep-HPLC : C18 columns with isocratic elution (70% MeCN/H2_2O) resolve halogenated isomers .

Q. What strategies address low yields in large-scale syntheses?

  • Flow Chemistry : Continuous processing minimizes decomposition by reducing reaction time .
  • Microwave-Assisted Synthesis : Accelerates slow steps (e.g., cyclopentyloxy coupling) with uniform heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene

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